PIK-39 is a selective inhibitor of the phosphoinositide 3-kinase p110δ isoform, which is part of the class I phosphoinositide 3-kinases family. This compound was developed as part of a broader effort to target specific isoforms of phosphoinositide 3-kinases due to their significant roles in various cellular processes, including cell growth, proliferation, and survival. PIK-39 demonstrates a remarkable selectivity profile, exhibiting 100 to 1000-fold selectivity for p110δ over other isoforms such as p110α, p110β, and p110γ . The structural basis for this selectivity has been elucidated through crystallography studies that reveal how PIK-39 binds within the ATP-binding pocket of the enzyme, inducing conformational changes that favor its interaction with p110δ .
The synthesis of PIK-39 involves several key steps, typically starting from commercially available quinazolinone derivatives. Although specific synthetic routes may vary, a common approach includes:
Technical parameters such as reaction temperatures, solvents (often dimethyl sulfoxide), and catalysts can significantly influence yield and purity .
PIK-39 is characterized by a quinazolinone core structure substituted with a methoxyphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, with a molecular weight of approximately 269.28 g/mol. The crystal structure analysis shows that the purine-like moiety occupies the “adenine” pocket within the ATP-binding site of p110δ . Key interactions involve hydrogen bonds with hinge residues (Glu826 and Val828) and hydrophobic interactions with nearby residues (Trp760 and Ile777), which contribute to its binding affinity .
PIK-39 primarily acts as an inhibitor in biochemical assays targeting the activity of phosphoinositide 3-kinases. It exhibits competitive inhibition against ATP in the active site of p110δ. The compound's binding leads to conformational changes that reduce enzymatic activity by obstructing substrate access . The inhibition kinetics are characterized by IC₅₀ values in the mid-nanomolar range, indicating potent activity against p110δ.
The mechanism by which PIK-39 inhibits p110δ involves several critical steps:
This mechanism resembles that seen in certain protein kinase inhibitors, which exploit conformational differences among closely related kinases to achieve specificity .
PIK-39 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic contexts .
PIK-39 has significant potential applications in both research and clinical settings:
PIK-39 exemplifies a rationally designed inhibitor exploiting subtle differences in the ATP-binding pockets of Class I PI3K isoforms (α, β, γ, δ). These isoforms share >75% sequence homology in their kinase domains, yet non-conserved residues create distinct physicochemical environments critical for selective inhibition [2] [4]. The catalytic subunit of each isoform (p110α, p110β, p110γ, p110δ) contains a bilobed kinase domain with an ATP-binding cleft situated between the N- and C-lobes. Key selectivity determinants include:
Table 1: Key Non-Conserved Residues in Class I PI3K ATP-Binding Sites
Isoform | Affinity Pocket | Solvent Channel | Hinge Adjacency |
---|---|---|---|
p110α | Gln859 | Glu849 | Met772 |
p110β | Asp856 | Lys799 | Phe778 |
p110γ | Trp760 | Asp841 | Phe961 |
p110δ | Ser773 | Lys832 | Ser806 |
Data derived from structural analyses [2] [3] [4]
PIK-39 incorporates a morpholine group mimicking ATP’s ribose ring, forming hydrogen bonds with conserved hinge residues. Its isoform selectivity arises from a benzothiazole extension that occupies the affinity pocket of p110δ, sterically clashing with bulkier residues in p110α (Gln859) and p110β (Asp856) [2] [7]. This design leverages the smaller Ser773 residue in p110δ, enabling optimal van der Waals contacts.
The p110δ isoform exhibits exceptional conformational plasticity in its kinase domain, a property harnessed by PIK-39 for selective inhibition. Compared to p110α and p110γ, p110δ displays:
PIK-39’s difluorophenyl group exploits this flexibility by stabilizing a rare "open" conformation of p110δ. Upon binding, PIK-39 induces a 15° rotation in the N-lobe, widening the affinity pocket and enabling deep insertion of its benzothiazole moiety [3]. This conformational shift is energetically unfavorable in p110α due to steric constraints from Met772 and a rigid helical domain interface [4] [9].
Table 2: Conformational Changes in PI3K Isoforms Induced by Selective Inhibitors
Isoform | N-Lobe Rotation (°) | Affinity Pocket Expansion (Å) | Key Residues Displaced |
---|---|---|---|
p110δ | 15° | 4.2 | Phe934, Ile910 |
p110α | 5° | 1.8 | Ile800, Met772 |
p110γ | 8° | 2.5 | Trp760, Phe961 |
Based on crystallographic and molecular dynamics data [3] [4] [9]
The ATP-binding sites of Class I PI3Ks exhibit evolutionary divergence despite conserved catalytic residues (e.g., Lys802, Asp811 in p110δ). PIK-39’s design reflects adaptations to isoform-specific evolutionary pressures:
These evolutionary distinctions rationalize PIK-39’s >100-fold selectivity for p110δ over p110α. Kinetic studies confirm ATP-competitive inhibition with Ki = 8.2 nM for p110δ versus Ki = 1.4 µM for p110α, attributable to differential transition-state stabilization [2] [7].
Table 3: Evolutionary Divergence in ATP-Binding Regions of Class I PI3Ks
Structural Feature | p110α | p110δ | Functional Implication |
---|---|---|---|
RBD-Kinase Interface | Ordered loop (residues 227–247) | Disordered loop (residues 231–234) | p110δ has higher ATP-site accessibility |
Helical Domain Residues | Gln738, Asp743 | Cys737, Ala742 | Reduced interdomain stability in p110δ |
DRH Motif Orientation | His936 faces activation loop | His895 faces ATP γ-phosphate | Altered transition-state stabilization |
Data derived from isoform structural comparisons [3] [4] [9]
List of Compounds Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7